molecular formula C17H18O4 B14730565 2,3-Bis(4-methoxyphenyl)propanoic acid CAS No. 6275-27-0

2,3-Bis(4-methoxyphenyl)propanoic acid

Cat. No.: B14730565
CAS No.: 6275-27-0
M. Wt: 286.32 g/mol
InChI Key: JPBRCFVCHHIZRR-UHFFFAOYSA-N
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Description

2,3-Bis(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C17H18O4 It is characterized by the presence of two 4-methoxyphenyl groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent reduction . Another method includes the reaction of 4-methoxyphenylacetic acid with appropriate reagents to introduce the second 4-methoxyphenyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, reduction, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(4-methoxyphenyl)propanoic acid is unique due to the presence of two 4-methoxyphenyl groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

6275-27-0

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

2,3-bis(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C17H18O4/c1-20-14-7-3-12(4-8-14)11-16(17(18)19)13-5-9-15(21-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,18,19)

InChI Key

JPBRCFVCHHIZRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)C(=O)O

Origin of Product

United States

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